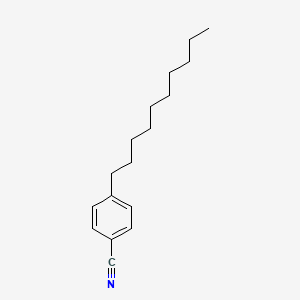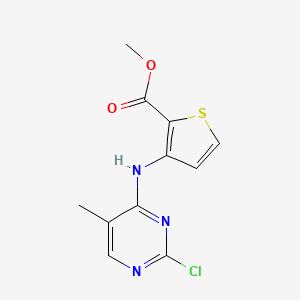![molecular formula C13H10BrClOZn B14896968 3-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14896968.png)
3-[(3'-Chlorophenoxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in THF: is an organozinc compound used in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF) at a concentration of 0.25 M. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(3’-Chlorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Reaction:
3-[(3’-Chlorophenoxy)methyl]bromobenzene+Zn→3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction mixture is typically stirred for several hours to ensure complete conversion.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide: undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in an organic molecule.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts are often used in coupling reactions.
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature and solvent choice (e.g., THF) are crucial for the reaction’s success.
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide: has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It can be used to modify biomolecules for various studies.
Mecanismo De Acción
The mechanism by which 3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate, leading to the formation of a new carbon-carbon bond.
Comparación Con Compuestos Similares
- 3-Chlorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
Comparison:
- Reactivity: 3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide is generally less reactive than its magnesium counterparts, making it more selective in certain reactions.
- Stability: Zinc reagents are often more stable than magnesium reagents, allowing for easier handling and storage.
- Applications: While both zinc and magnesium reagents are used in similar types of reactions, zinc reagents are preferred in cases where higher selectivity and milder conditions are required.
Propiedades
Fórmula molecular |
C13H10BrClOZn |
|---|---|
Peso molecular |
363.0 g/mol |
Nombre IUPAC |
bromozinc(1+);1-chloro-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
KTQSGHZKHZRZNK-UHFFFAOYSA-M |
SMILES canónico |
C1=C[C-]=CC(=C1)COC2=CC(=CC=C2)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


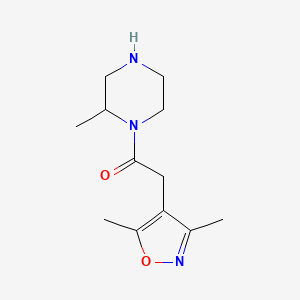

![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B14896907.png)

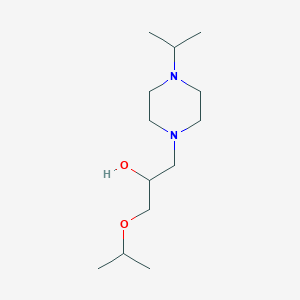
![tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14896925.png)

![(3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-yl)methanol](/img/structure/B14896930.png)
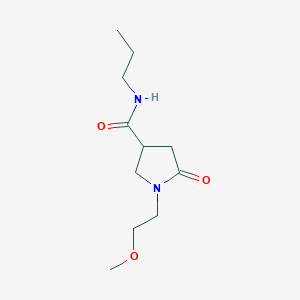
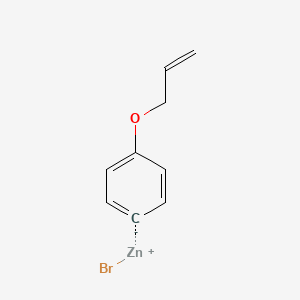
![6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14896943.png)
![n-(4-Fluorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14896945.png)
